NLG919

Vue d'ensemble

Description

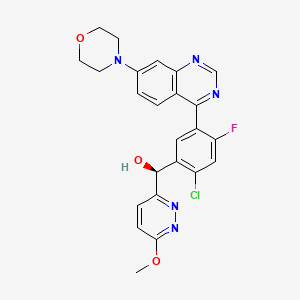

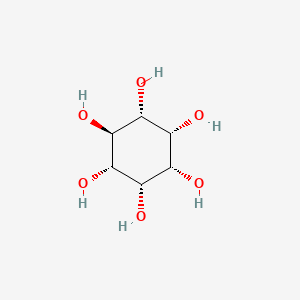

NLG919 est un nouvel inhibiteur de petite molécule de la voie de l'indolamine 2,3-dioxygénase, qui est une voie clé impliquée dans la réponse immunitaire au cancer. Ce composé a montré des promesses dans des études précliniques pour sa capacité à moduler le système immunitaire et à améliorer les réponses antitumorales .

Applications De Recherche Scientifique

It has shown promise in preclinical models for its ability to inhibit the indoleamine 2,3-dioxygenase pathway, thereby modulating the immune response and enhancing anti-tumor activity . Additionally, NLG919 has been investigated for its potential use in combination therapies with other immunomodulatory agents to improve therapeutic outcomes .

Mécanisme D'action

- In cancer, IDO1 can be expressed directly by tumor cells or indirectly induced in host antigen-presenting cells. Its expression has been associated with worse clinical outcomes in various cancers .

- When combined with Indoximod, NLG919 exhibits synergistic effects, enhancing immune activation and tumor regression .

- Tryptophan depletion and kynurenine metabolites enhance Tregs’ function while inhibiting effector T cells, regulating local and peripheral immune tolerance .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Méthodes De Préparation

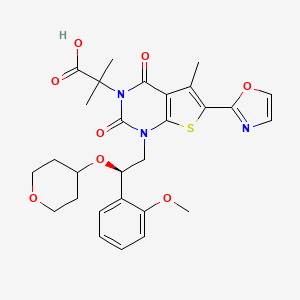

Voies de synthèse et conditions de réaction : NLG919 peut être synthétisé par une série de réactions chimiques impliquant la formation d'une structure imidazoisoindole. La voie de synthèse implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le composé souhaité .

Méthodes de production industrielle : Pour la production industrielle, this compound peut être synthétisé en utilisant des réacteurs chimiques à grande échelle qui permettent un contrôle précis des conditions de réaction telles que la température, la pression et le pH. Le processus implique plusieurs étapes de purification pour garantir la haute pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : NLG919 subit principalement des réactions typiques des inhibiteurs de petites molécules, y compris la liaison à son enzyme cible et l'inhibition de son activité. Il ne subit pas d'oxydation ou de réduction significatives dans des conditions physiologiques .

Réactifs et conditions courants : La synthèse de this compound implique des réactifs courants tels que des solvants organiques, des acides et des bases. Les réactions sont généralement effectuées sous atmosphère inerte pour éviter des réactions secondaires indésirables .

Principaux produits formés : Le principal produit formé lors de la synthèse de this compound est le composé lui-même, avec une haute pureté obtenue grâce à plusieurs étapes de purification. Les sous-produits sont généralement minimes et sont éliminés lors du processus de purification .

Applications de la recherche scientifique

Il a montré des promesses dans des modèles précliniques pour sa capacité à inhiber la voie de l'indolamine 2,3-dioxygénase, modulant ainsi la réponse immunitaire et améliorant l'activité antitumorale . De plus, this compound a été étudié pour son utilisation potentielle dans des thérapies combinées avec d'autres agents immunomodulateurs pour améliorer les résultats thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme indolamine 2,3-dioxygénase, qui est impliquée dans le métabolisme du tryptophane en kynurénine. En inhibant cette enzyme, this compound réduit la production de kynurénine, ce qui à son tour module la réponse immunitaire en augmentant l'activité des cellules T effectrices et en réduisant l'activité suppressive des cellules T régulatrices .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Indoximod

- Epacadostat

- Navoximod

Comparaison : NLG919 est unique par sa forte puissance et son profil pharmacocinétique favorable par rapport à d'autres inhibiteurs de l'indolamine 2,3-dioxygénase. Il a montré une efficacité supérieure dans des modèles précliniques, en particulier en combinaison avec d'autres immunothérapies .

Propriétés

IUPAC Name |

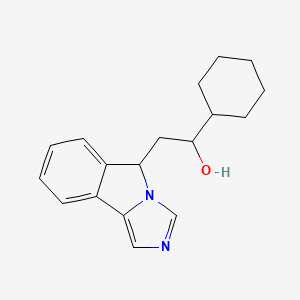

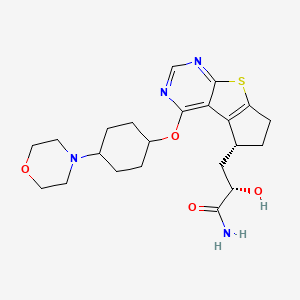

1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c21-18(13-6-2-1-3-7-13)10-16-14-8-4-5-9-15(14)17-11-19-12-20(16)17/h4-5,8-9,11-13,16,18,21H,1-3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRRAUACYORZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2C3=CC=CC=C3C4=CN=CN24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735206 | |

| Record name | 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402836-58-1 | |

| Record name | 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)